3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride
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Overview
Description
3-Amino-7-oxa-1-thiaspiro[35]nonane 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C7H13NO3S·HCl It is a spiro compound, characterized by a unique bicyclic structure that includes a sulfur atom and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amino alcohol with a sulfur-containing reagent, followed by oxidation to introduce the sulfone group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfone group to a sulfide or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride
- 7-oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide
Uniqueness
3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
1,1-dioxo-7-oxa-1λ6-thiaspiro[3.5]nonan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S.ClH/c8-6-5-12(9,10)7(6)1-3-11-4-2-7;/h6H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDBSZYSPLKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(CS2(=O)=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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